3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one
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Overview
Description
3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of the compound “1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)-” are currently unknown. This compound belongs to the class of oxadiazoles , which are known to interact with a variety of biological targets.
Mode of Action
Oxadiazoles are generally known for their diverse biological activities, which can range from antimicrobial to antitumor effects . The specific interactions and changes resulting from this compound’s interaction with its targets would depend on the nature of these targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an orthoester or a nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole compound without the pyridine ring.
3-(2-Pyridinyl)-1,2,4-Oxadiazole: A similar compound with the pyridine ring attached at a different position.
1,3,4-Oxadiazole: Another isomer of oxadiazole with different properties.
Uniqueness
3-(pyridin-3-yl)-1,2,4-oxadiazol-5(4H)-one is unique due to its specific structure, which combines the properties of both oxadiazole and pyridine rings
Properties
IUPAC Name |
3-pyridin-3-yl-4H-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSFIDOWUWMEBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152600 |
Source
|
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198-99-8 |
Source
|
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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